REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[F:9][C:10]([F:18])([F:17])[C:11]([F:16])([F:15])C([O-])=O.[Na+].C1(C)C(C)=CC=CC=1.CN1CCCC1=O>[Cu]I.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]([F:16])([F:15])[C:10]([F:18])([F:17])[F:9])=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1)I
|
Name
|
|
Quantity
|
77.8 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)[O-])(F)F)(F)F.[Na+]
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
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C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
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CN1C(CCC1)=O
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Name
|
copper (I) iodide
|
Quantity
|
31.8 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
while heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
Then, the mixture was extracted with methyl-tert-butyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)C(C(F)(F)F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |